4-Amino-4'-methoxybiphenyl hydrochloride

Description

BenchChem offers high-quality 4-Amino-4'-methoxybiphenyl hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-4'-methoxybiphenyl hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

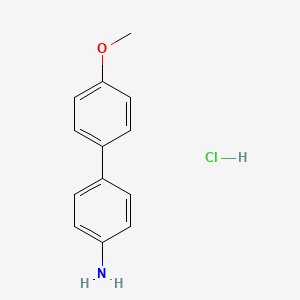

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-methoxyphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPYPOQXKPUALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657388 | |

| Record name | 4'-Methoxy[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13219-33-5 | |

| Record name | 4'-Methoxy[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-4'-methoxybiphenyl hydrochloride

This guide provides a comprehensive technical overview of 4-Amino-4'-methoxybiphenyl hydrochloride, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, characterization, and applications, grounding all claims in authoritative references.

Introduction: The Biphenyl Scaffold in Modern Chemistry

The biphenyl moiety is a privileged scaffold in medicinal chemistry and material science, offering a semi-rigid backbone for constructing complex molecular architectures. 4-Amino-4'-methoxybiphenyl hydrochloride presents as a versatile bifunctional building block, featuring a nucleophilic amino group and an electron-donating methoxy group on opposing phenyl rings. The hydrochloride salt form enhances its stability and handling properties compared to the free base, making it a valuable reagent in multi-step syntheses. This guide will elucidate the critical technical details necessary for its effective utilization in a research and development setting.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The data for 4-Amino-4'-methoxybiphenyl hydrochloride and its corresponding free base are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 4-(4-methoxyphenyl)aniline hydrochloride | [BOC Sciences][1] |

| Synonyms | 4'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride | [BOC Sciences][1] |

| CAS Number | 13219-33-5 | [BOC Sciences][1] |

| Molecular Formula | C₁₃H₁₄ClNO | [BOC Sciences][1] |

| Molecular Weight | 235.71 g/mol | [BOC Sciences][1] |

| Appearance | White to off-white crystalline solid | General observation for similar compounds |

| Melting Point | Data not consistently available for the hydrochloride salt; related free base (4-Amino-4'-methoxybiphenyl) melts at approx. 125-128 °C. | General chemical knowledge |

| Solubility | Soluble in polar organic solvents like methanol and DMSO; sparingly soluble in water. | General chemical principles |

| Purity | Typically ≥95% | [CymitQuimica][2] |

| Free Base CAS | 1137-77-5 (4-Amino-4'-methoxybiphenyl) | [PubChem][3] |

| Free Base Mol. Formula | C₁₃H₁₃NO | [PubChem][3] |

| Free Base Mol. Weight | 199.25 g/mol | [PubChem][3] |

Synthesis and Mechanistic Rationale

The construction of the 4-amino-4'-methoxybiphenyl scaffold is most efficiently achieved via modern cross-coupling methodologies. The Suzuki-Miyaura coupling is the preeminent choice for forming the crucial carbon-carbon bond between the two phenyl rings.

Retrosynthetic Analysis & Strategy

The primary disconnection is at the C-C bond between the two aromatic rings. This leads to two potential Suzuki coupling strategies:

-

Route A: Coupling of 4-bromoaniline (or a protected version) with 4-methoxyphenylboronic acid.

-

Route B: Coupling of 4-bromoanisole with 4-aminophenylboronic acid.

Route A is often preferred due to the commercial availability and stability of the starting materials. The amino group on the bromoaniline precursor is typically protected (e.g., as an acetamide) to prevent side reactions and deactivation of the palladium catalyst. The synthesis concludes with the deprotection of the amine and subsequent salt formation.

Proposed Synthetic Workflow

The following diagram illustrates a robust and field-proven workflow for the synthesis of 4-Amino-4'-methoxybiphenyl hydrochloride.

Detailed Experimental Protocol (Adapted from Standard Procedures)

Step 1: Synthesis of N-(4-bromophenyl)acetamide (Amine Protection)

-

Dissolve 4-bromoaniline (1.0 eq) in pyridine in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield N-(4-bromophenyl)acetamide.

Causality Insight: The protection of the aniline as an acetamide is crucial. The free amine can coordinate to the palladium catalyst, inhibiting its catalytic activity. Furthermore, the N-H bond is acidic enough to react with the basic conditions of the Suzuki coupling, leading to unwanted side products.

Step 2: Synthesis of N-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetamide (Suzuki Coupling)

-

To a flask, add N-(4-bromophenyl)acetamide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Add a suitable solvent system, such as a mixture of toluene and ethanol.

-

Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (approx. 80-100 °C) and stir vigorously for 4-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Causality Insight: The choice of a phosphine ligand-based palladium catalyst is key for efficient oxidative addition to the aryl bromide. The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that transfers its aryl group to the palladium center.

Step 3 & 4: Hydrolysis and Salt Formation

-

Suspend the purified N-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetamide in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux for 6-18 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture. The product, 4-Amino-4'-methoxybiphenyl hydrochloride, will often precipitate.

-

If precipitation is incomplete, concentrate the solvent under reduced pressure.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following data, based on the free amine and closely related structures, provides a benchmark for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is the most powerful tool for unambiguous structure elucidation.

¹H NMR (400 MHz, CDCl₃) - Predicted for Free Amine (4-Amino-4'-methoxybiphenyl)

-

δ ~ 7.45 (d, J ≈ 8.8 Hz, 2H): Protons on the methoxy-substituted ring, ortho to the other phenyl ring.

-

δ ~ 7.38 (d, J ≈ 8.6 Hz, 2H): Protons on the amino-substituted ring, ortho to the other phenyl ring.

-

δ ~ 6.95 (d, J ≈ 8.8 Hz, 2H): Protons on the methoxy-substituted ring, ortho to the methoxy group.[1]

-

δ ~ 6.75 (d, J ≈ 8.6 Hz, 2H): Protons on the amino-substituted ring, ortho to the amino group.[2]

-

δ ~ 3.85 (s, 3H): Protons of the methoxy (-OCH₃) group.[1]

-

δ ~ 3.70 (s, 2H, br): Protons of the amino (-NH₂) group.[2]

Note: In the hydrochloride salt, the aromatic protons adjacent to the resulting ammonium group (-NH₃⁺) would be expected to shift downfield due to the electron-withdrawing effect. The amine protons would appear as a broad singlet further downfield and may exchange with D₂O.

¹³C NMR (100 MHz, CDCl₃) - Predicted for Free Amine

-

δ ~ 159.0: C-OCH₃ carbon.

-

δ ~ 146.0: C-NH₂ carbon.

-

δ ~ 133.0 - 134.0: Quaternary carbon of the methoxy-ring attached to the other ring.

-

δ ~ 131.0 - 132.0: Quaternary carbon of the amino-ring attached to the other ring.

-

δ ~ 128.0: CH carbons ortho to the C-C biphenyl bond.

-

δ ~ 115.0: CH carbons ortho to the -NH₂ group.

-

δ ~ 114.5: CH carbons ortho to the -OCH₃ group.[4]

-

δ ~ 55.4: -OCH₃ carbon.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

3400-3200 cm⁻¹ (br): N-H stretching of the primary amine (free base) or N-H⁺ stretching of the ammonium salt.

-

3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~1620 cm⁻¹: N-H scissoring (bending) vibration.

-

1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

1030 cm⁻¹ (strong): Symmetric C-O-C stretching.

-

~830 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For the free base, 4-Amino-4'-methoxybiphenyl:

-

Expected [M]⁺: m/z = 199.10 (for C₁₃H₁₃NO). The exact mass provides confirmation of the elemental composition.[3]

Applications in Research and Drug Development

4-Amino-4'-methoxybiphenyl hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The amino group provides a reactive handle for amide bond formation, sulfonylation, or diazotization, while the biphenyl core acts as a rigid spacer or a pharmacophore element.

-

Scaffold for Biologically Active Molecules: The substituted biphenyl structure is a common feature in drugs targeting various receptors and enzymes. The specific 4-amino-4'-methoxy arrangement can be found in precursors to compounds investigated for anticancer, anti-inflammatory, and neuroprotective activities.

-

Dye and Material Science: Historically, aminobiphenyls were key intermediates in the synthesis of azo dyes.[5] The rigid, conjugated structure of methoxybiphenyl derivatives also makes them candidates for research into organic light-emitting diodes (OLEDs) and liquid crystals.

-

Model Compound in Toxicology: As a derivative of 4-aminobiphenyl, a known carcinogen, this compound and its metabolites may be used in toxicological and metabolic studies to understand the mechanisms of aromatic amine-induced carcinogenesis.[5][6]

Safety and Handling

As a derivative of a carcinogenic compound class, 4-Amino-4'-methoxybiphenyl hydrochloride must be handled with appropriate care.

-

Hazard Classification: The free base is classified as harmful if swallowed (H302) and may cause skin and eye irritation (H315, H319).[3] It is prudent to handle the hydrochloride salt with the same level of caution.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.

-

Handling Procedures: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

References

- 4-Amino-4'-methoxybiphenyl hydrochloride. BOC Sciences. [URL: https://www.bocsci.com/product/4-amino-4-methoxybiphenyl-hydrochloride-cas-13219-33-5-1397808.html]

- 4-Amino-4'-methoxybiphenyl hydrochloride. CymitQuimica. [URL: https://www.cymitquimica.com/en/p/4-amino-4-methoxybiphenyl-hydrochloride-13219-33-5]

- Supporting Information for Pd-Catalyzed Cross-Coupling Reactions. The Royal Society of Chemistry. [URL: https://www.rsc.

- Some Aromatic Amines, Organic Dyes, and Related Exposures. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Lyon (FR): International Agency for Research on Cancer; 2010. [URL: https://www.ncbi.nlm.nih.gov/books/NBK326514/]

- ESI for Green Chemistry. The Royal Society of Chemistry. [URL: https://www.rsc.

- 4-Amino-4'-methoxybiphenyl. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2759564]

- 4-AMINOBIPHENYL. In: Chemical Agents and Related Occupations: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 100F. Lyon (FR): International Agency for Research on Cancer; 2012. [URL: https://www.ncbi.nlm.nih.gov/books/NBK304413/]

- Supporting Information for Green Chemistry. The Royal Society of Chemistry. [URL: https://www.rsc.

- 4-Aminobiphenyl. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Aminobiphenyl]

Sources

4-Amino-4'-methoxybiphenyl hydrochloride CAS number

An In-Depth Technical Guide to 4-Amino-4'-methoxybiphenyl hydrochloride

Topic: 4-Amino-4'-methoxybiphenyl hydrochloride CAS Number: 13219-33-5[1][]

Abstract

This technical guide provides a comprehensive overview of 4-Amino-4'-methoxybiphenyl hydrochloride (CAS No. 13219-33-5), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into the compound's fundamental physicochemical properties, outlines a representative synthetic pathway, specifies robust analytical methodologies for characterization, and discusses its applications and safety protocols. The guide is structured to deliver not just data, but also the scientific rationale behind the described procedures, ensuring both technical accuracy and practical utility for laboratory applications.

Chemical Identity and Physicochemical Properties

4-Amino-4'-methoxybiphenyl hydrochloride is the hydrochloride salt of the parent amine, 4-Amino-4'-methoxybiphenyl. The biphenyl scaffold is a privileged structure in medicinal chemistry, and functionalized variants like this compound serve as critical building blocks in organic synthesis.[3][4] The addition of the hydrochloride group enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain reaction conditions or for biological screening purposes.

Chemical Structure

The molecule consists of a biphenyl core, with an amino group (-NH₂) at the 4-position of one phenyl ring and a methoxy group (-OCH₃) at the 4'-position of the other. The hydrochloride salt is formed by the protonation of the basic amino group.

Caption: Chemical structure of 4-Amino-4'-methoxybiphenyl hydrochloride.

Physicochemical Data

The properties of the hydrochloride salt are summarized below. Data for the parent free amine, 4-(4-methoxyphenyl)aniline (CAS: 1137-77-5), is also included for comparative context.[5]

| Property | Value | Source |

| CAS Number | 13219-33-5 | [1][] |

| Molecular Formula | C₁₃H₁₄ClNO | [] |

| Molecular Weight | 235.71 g/mol | [1][] |

| IUPAC Name | 4-(4-methoxyphenyl)aniline hydrochloride | [5] |

| Appearance | White to off-white powder/solid | [3][4] |

| Purity (Typical) | ≥95% | [1] |

| Parent Amine MW | 199.25 g/mol | [5] |

| Parent Amine Formula | C₁₃H₁₃NO | [5][6] |

Synthesis and Purification Workflow

While multiple synthetic routes can be envisioned, a common and logical pathway involves a Suzuki coupling to form the biphenyl core, followed by functional group manipulation. This approach offers high modularity, allowing for the synthesis of various analogs.

Generalized Synthetic Protocol

The following protocol is a representative, multi-step synthesis that illustrates a plausible route.

Step 1: Suzuki Coupling to form 4-Methoxybiphenyl

-

Rationale: The Suzuki coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds, ideal for creating the biphenyl skeleton.

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenylboronic acid, 4-bromoaniline (or a protected version), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₃PO₄).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture (e.g., to reflux at 80-100 °C) and monitor for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography to yield 4-amino-4'-methoxybiphenyl.

-

Step 2: Formation of the Hydrochloride Salt

-

Rationale: Converting the final amine to its hydrochloride salt is a standard procedure to improve handling, stability, and often crystallinity, which aids in purification.

-

Procedure:

-

Dissolve the purified 4-amino-4'-methoxybiphenyl in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) to the stirred solution.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, 4-Amino-4'-methoxybiphenyl hydrochloride.

-

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of the target compound.

Analytical Characterization

To ensure the identity and purity of 4-Amino-4'-methoxybiphenyl hydrochloride, a combination of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity.[7]

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

-

Objective: To quantify the purity of the synthesized compound and detect any residual starting materials or by-products.

-

Rationale: RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity. It is a standard method in the pharmaceutical and chemical industries for quality control due to its high resolution, sensitivity, and reproducibility.[8]

Step-by-Step Methodology:

-

System Preparation:

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Detector: UV spectrophotometer set to a wavelength where the analyte has strong absorbance (e.g., ~225 nm or determined by UV scan).[8]

-

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of the 4-Amino-4'-methoxybiphenyl hydrochloride sample.

-

Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of ~0.5-1.0 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

Start with a high percentage of Mobile Phase A (e.g., 95% A).

-

Linearly increase the percentage of Mobile Phase B over 20-30 minutes to elute the compound and any impurities.

-

Include a wash step with a high percentage of Mobile Phase B, followed by an equilibration step at the initial conditions before the next injection.

-

-

-

Data Analysis:

-

Integrate the peak area of all detected peaks.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

The system is considered self-validating if a blank injection shows no interfering peaks and a standard injection provides a sharp, symmetrical peak with consistent retention time.

-

Applications in Research and Drug Development

4-Amino-4'-methoxybiphenyl hydrochloride is primarily utilized as a versatile intermediate in organic synthesis.[3] Its structure is of significant interest to medicinal chemists for several reasons:

-

Scaffold for Drug Candidates: The biphenyl moiety is present in numerous approved drugs. This compound provides a pre-formed core that can be further elaborated through reactions targeting the amino group (e.g., amidation, sulfonylation, reductive amination) to build libraries of potential drug candidates.

-

Synthesis of Dyes and Probes: The extended π-system of the biphenyl structure, combined with the electron-donating amino and methoxy groups, makes it a precursor for synthesizing fluorescent probes and dyes for imaging applications.[3]

-

Material Science: Biphenyl derivatives are foundational components in the development of liquid crystals and other advanced materials.[4] The specific functional groups of this compound can be used to tune the electronic and physical properties of such materials.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 4-Amino-4'-methoxybiphenyl hydrochloride.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

References

-

4-Amino-4'-methoxybiphenyl. PubChem, National Institutes of Health. [Link]

-

2-amino-4-methoxy-biphenyl. ChemBK. [Link]

-

Synthesis of 4-methoxybiphenyl. PrepChem.com. [Link]

-

4-amino-4'-methoxybiphenyl (C13H13NO). PubChemLite. [Link]

-

2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE. precisionFDA. [Link]

- Preparation of 4-cyano-4'-hydroxybiphenyl.

-

Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. ResearchGate. [Link]

-

4-Amino-4'-hydroxybiphenyl. PubChem, National Institutes of Health. [Link]

-

RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. ResearchGate. [Link]

-

2-Amino-4-methoxyphenol hydrochloride. PubChem, National Institutes of Health. [Link]

Sources

- 1. 4-Amino-4'-methoxybiphenyl hydrochloride | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Amino-4'-methoxybiphenyl | C13H13NO | CID 2759564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-amino-4'-methoxybiphenyl (C13H13NO) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

4-Amino-4'-methoxybiphenyl hydrochloride molecular weight

An In-depth Technical Guide to 4-Amino-4'-methoxybiphenyl Hydrochloride

This guide provides a comprehensive technical overview of 4-Amino-4'-methoxybiphenyl hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. Moving beyond basic data, this document elucidates the compound's properties, synthesis, and applications, grounding its claims in established scientific principles and methodologies.

Introduction and Strategic Importance

4-Amino-4'-methoxybiphenyl hydrochloride is a substituted biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable building block, offering two distinct functional groups—an amine and a methoxy group—at opposite ends of a rigid biphenyl core. These groups provide reactive handles for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Crucially, this molecule is a derivative of 4-aminobiphenyl (4-ABP), a known human carcinogen that was historically used in dye manufacturing and as a rubber antioxidant[1]. The established biological activity and metabolic pathways of 4-ABP, which include the formation of DNA adducts, underscore the necessity for stringent safety protocols when handling any of its derivatives, including the subject of this guide[1]. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base, which is an advantageous property for certain experimental applications.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of reproducible science. The key identifiers and properties of 4-Amino-4'-methoxybiphenyl hydrochloride are summarized below. It is essential to distinguish between the hydrochloride salt and its corresponding free base, 4-Amino-4'-methoxybiphenyl (CAS 1137-77-5)[2].

| Property | Value | Source |

| IUPAC Name | 4-(4-methoxyphenyl)aniline;hydrochloride | [] |

| Synonyms | 4-(4-Methoxyphenyl)aniline hydrochloride, 4'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride | [] |

| CAS Number | 13219-33-5 | [][4] |

| Molecular Formula | C13H14ClNO | [] |

| Molecular Weight | 235.71 g/mol | [4] |

| Purity | Typically ≥95% (Varies by supplier) | [4] |

| Appearance | Expected to be a white to off-white solid powder, similar to related compounds. | [5][6] |

Note: The appearance and purity should always be confirmed by the supplier-specific Certificate of Analysis (CoA).

Synthetic Strategy: A Mechanistic Perspective

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry. The most robust and versatile method for constructing the C-C bond of the biphenyl core is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach is favored for its high functional group tolerance, mild reaction conditions, and high yields.

The causality behind this choice is the reaction's well-understood mechanism, which allows for the precise connection of two aryl fragments. A plausible synthetic workflow for the free base, 4-Amino-4'-methoxybiphenyl, is outlined below, followed by conversion to the hydrochloride salt.

Caption: Proposed synthetic workflow for 4-Amino-4'-methoxybiphenyl hydrochloride.

The final acidification step serves a critical purpose: protonating the basic aniline nitrogen to form the ammonium chloride salt. This not only modifies the compound's physical properties (e.g., solubility) but can also improve its shelf-life and handling characteristics by preventing aerial oxidation of the electron-rich aniline moiety.

Applications in Research and Drug Development

The primary utility of 4-Amino-4'-methoxybiphenyl hydrochloride is as a versatile intermediate in multi-step organic synthesis.

-

Scaffold for Medicinal Chemistry: The biphenyl core is a common motif in molecules designed to interact with biological targets. Derivatives of 4-methoxybiphenyl have been investigated as potential downregulators of Vascular Endothelial Growth Factor (VEGF) secretion and telomerase-related gene expression, both of which are significant targets in oncology research[6].

-

Molecular Probes and Dyes: The aniline group can be readily diazotized and coupled to form azo dyes. While this specific molecule may not be a commercial dye, this reactivity allows for its use in synthesizing specialized molecular probes or materials with unique photophysical properties[1].

-

Fragment-Based Drug Discovery (FBDD): As a well-defined molecular fragment, this compound can be used in FBDD screening campaigns to identify initial low-affinity binders to protein targets, which can then be elaborated into more potent leads. The amino group provides a convenient vector for library expansion.

Analytical Methodologies: A Protocol for Quality Control

Ensuring the purity and identity of a chemical intermediate is paramount. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard, reliable method for analyzing non-volatile aromatic compounds like this one. The method described here is a self-validating system, incorporating steps for calibration and system suitability.

Experimental Protocol: RP-HPLC Analysis

-

Instrumentation and Consumables:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (MeCN).

-

Sample Diluent: 50:50 mixture of MeCN and water.

-

-

Standard Preparation:

-

Accurately weigh ~5 mg of the 4-Amino-4'-methoxybiphenyl hydrochloride reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the sample diluent to create a 100 µg/mL stock solution.

-

Perform serial dilutions to prepare a calibration curve (e.g., 50, 25, 10, 5, 1 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh ~5 mg of the test sample and prepare a 100 µg/mL solution in the same manner as the standard.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a wavelength maximum determined by UV scan).

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-25 min: 10% B (Re-equilibration)

-

-

-

Data Analysis:

-

System Suitability: Inject the 10 µg/mL standard six times. The relative standard deviation (RSD) of the peak area should be <2.0%.

-

Quantification: Generate a linear regression calibration curve from the standard injections. Determine the concentration of the test sample against this curve. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

The choice of a C18 column is based on its hydrophobicity, which is ideal for retaining aromatic compounds. The acidic mobile phase (TFA) ensures that the aniline nitrogen is protonated, leading to sharper, more symmetrical peaks.

Caption: Standardized analytical workflow for QC of 4-Amino-4'-methoxybiphenyl HCl.

Safety, Handling, and Storage

Given the structural relationship to the carcinogen 4-aminobiphenyl, a conservative and rigorous approach to safety is mandatory[1][7].

-

Hazard Identification: The compound should be treated as potentially hazardous. It may cause skin, eye, and respiratory irritation[8][9]. The long-term toxicological properties have not been thoroughly investigated, but the risk of carcinogenicity should be assumed based on its parent structure.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: All handling of the solid material or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Handling Procedures: Avoid generating dust. Use appropriate tools for weighing and transferring. Wash hands thoroughly after handling, even if gloves were worn[8].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents[7][9].

Conclusion

4-Amino-4'-methoxybiphenyl hydrochloride is more than a catalog chemical; it is a strategic tool for chemical innovation. Its defined structure, anchored by the molecular weight of 235.71 g/mol , provides a reliable starting point for complex synthesis[4]. Its utility as a building block in medicinal chemistry and materials science is significant, but this is matched by the critical need for informed and cautious handling due to its structural analogy to a known human carcinogen. By adhering to the robust synthetic, analytical, and safety protocols outlined in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

- CymitQuimica. 4-Amino-4'-methoxybiphenyl hydrochloride.

- BOC Sciences. CAS 13219-33-5 4-Amino-4'-methoxybiphenyl hydrochloride.

- Apollo Scientific.

- Sigma-Aldrich.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2759564, 4-Amino-4'-methoxybiphenyl.

- TCI Chemicals.

- Thermo Fisher Scientific.

- PrepChem.com. Synthesis of 4-methoxybiphenyl.

- PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid.

- ChemicalBook. 4-Methoxybiphenyl Chemical Properties,Uses,Production.

- Wikipedia. 4-Aminobiphenyl.

Sources

- 1. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 2. 4-Amino-4'-methoxybiphenyl | C13H13NO | CID 2759564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-4'-methoxybiphenyl hydrochloride | CymitQuimica [cymitquimica.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 4-Methoxybiphenyl | 613-37-6 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

Spectroscopic data of 4-Amino-4'-methoxybiphenyl hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-4'-methoxybiphenyl hydrochloride

This guide provides a detailed examination of the spectroscopic data for 4-Amino-4'-methoxybiphenyl hydrochloride, a key intermediate in various organic synthesis applications. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of the compound's structural features using fundamental spectroscopic techniques. We will delve into the principles and interpretation of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing both theoretical understanding and practical protocols to ensure structural verification and purity assessment.

Introduction: The Molecular Blueprint

4-Amino-4'-methoxybiphenyl hydrochloride is a bifunctional organic molecule featuring a biphenyl core. This structure is of significant interest in medicinal chemistry and materials science. The presence of an amino group (as an ammonium chloride salt) and a methoxy group on opposite ends of the biphenyl system imparts specific chemical properties that make it a valuable building block.

Accurate and unambiguous characterization is paramount to guarantee the identity, purity, and quality of such a compound before its use in further synthetic steps. Spectroscopic analysis is the cornerstone of this characterization process, providing a unique "fingerprint" of the molecule's structure and bonding. This guide will systematically dissect the expected data from IR, ¹H NMR, ¹³C NMR, and MS analyses.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The hydrochloride salt form means the basic amino group is protonated to an ammonium group (-NH₃⁺), with a chloride counter-ion.

Caption: Structure of 4-Amino-4'-methoxybiphenyl hydrochloride with atom numbering.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

Expected Spectral Features

For 4-Amino-4'-methoxybiphenyl hydrochloride, the key absorptions arise from the ammonium, methoxy, and biphenyl groups.

-

-NH₃⁺ (Ammonium) Stretching: The N-H bonds in the ammonium group will exhibit broad absorption bands in the region of 3100-2800 cm⁻¹ . This broadness is due to hydrogen bonding and the overlay of multiple stretching modes.

-

Aromatic C-H Stretching: The C-H bonds on the two phenyl rings will show sharp peaks just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretching: The C-H bonds of the methoxy (-OCH₃) group will absorb in the 2950-2850 cm⁻¹ range.

-

C=C Aromatic Stretching: The carbon-carbon double bonds within the aromatic rings produce a series of characteristic absorptions between 1610-1450 cm⁻¹ .

-

N-H Bending: The bending vibrations of the ammonium group typically appear around 1600-1500 cm⁻¹ .

-

C-O (Ether) Stretching: A strong, characteristic peak for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected. The asymmetric stretch appears around 1250 cm⁻¹ , and the symmetric stretch is near 1040 cm⁻¹ .

-

C-N Stretching: The C-N bond vibration is expected in the 1300-1200 cm⁻¹ range.

-

Aromatic C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region indicate the substitution pattern of the aromatic rings. For the 1,4-disubstituted rings in this molecule, a strong absorption is expected around 850-810 cm⁻¹ .

Data Summary: IR Spectroscopy

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3100 - 2800 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Aliphatic C-H Stretch (-CH₃) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |

| N-H Bend (Ammonium) | 1600 - 1500 | Medium |

| Asymmetric C-O-C Stretch (Aryl Ether) | ~1250 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | ~1040 | Strong |

| C-N Stretch | 1300 - 1200 | Medium |

| Out-of-Plane C-H Bend (1,4-subst.) | 850 - 810 | Strong |

Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)

This protocol ensures a high-quality spectrum for a solid sample.

-

Sample Preparation: Grind 1-2 mg of 4-Amino-4'-methoxybiphenyl hydrochloride with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pelletizing die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent KBr pellet.

-

Background Scan: Place the empty spectrometer sample holder in the beam path and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting spectrum by performing a baseline correction and peak picking to identify the key absorption frequencies.

Caption: Workflow for IR Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. Due to the hydrochloride salt's poor solubility in chloroform (CDCl₃), a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for analysis.

¹H NMR Spectroscopy

¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

-

-OCH₃ Protons: A sharp singlet peak is expected around δ 3.8 ppm . Its integration will correspond to 3 protons.

-

Aromatic Protons: The biphenyl system contains eight aromatic protons. Due to the 1,4-disubstitution pattern, they will appear as two sets of doublets, characteristic of an AA'BB' system.

-

Protons on the methoxy-substituted ring (H2', H3', H5', H6'): The protons ortho to the electron-donating methoxy group (H3', H5') will be shielded and appear upfield around δ 7.0 ppm as a doublet. The protons meta to the methoxy group (H2', H6') will appear downfield around δ 7.5 ppm as a doublet.

-

Protons on the amino-substituted ring (H2, H3, H5, H6): The protons ortho to the electron-withdrawing ammonium group (H3, H5) will be deshielded and appear downfield around δ 7.4 ppm as a doublet. The protons meta to the ammonium group (H2, H6) will appear further downfield around δ 7.6 ppm as a doublet.

-

-

-NH₃⁺ Protons: The ammonium protons will likely appear as a broad singlet at a significantly downfield chemical shift, potentially between δ 8-10 ppm or even higher in DMSO-d₆. This signal will readily exchange with D₂O; adding a drop of D₂O to the NMR tube will cause this peak to disappear, confirming its identity.

Data Summary: Predicted ¹H NMR (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.8 | Singlet | 3H |

| H-3', H-5' | ~7.0 | Doublet | 2H |

| H-3, H-5 | ~7.4 | Doublet | 2H |

| H-2', H-6' | ~7.5 | Doublet | 2H |

| H-2, H-6 | ~7.6 | Doublet | 2H |

| -NH₃⁺ | 8.0 - 10.0 | Broad Singlet | 3H |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

-

-OCH₃ Carbon: The methyl carbon of the methoxy group will appear at the most upfield position, around δ 55-56 ppm .

-

Aromatic Carbons: The 12 aromatic carbons will produce 8 distinct signals due to symmetry.

-

Carbons bonded to hydrogen (CH): These will appear in the typical aromatic region of δ 115-130 ppm . C-3'/5' will be the most shielded (~115 ppm) due to the OCH₃ group. C-2/6 and C-2'/6' will be in the range of δ 127-129 ppm. C-3/5 will be deshielded by the NH₃⁺ group, appearing around δ 120-125 ppm.

-

Quaternary Carbons (C): These carbons, which are not attached to protons, will typically have weaker signals. C-1' will be around δ 132 ppm. C-4 will be deshielded by the NH₃⁺ group (~135 ppm). C-1 will be around δ 138 ppm. C-4' (attached to the oxygen) will be the most deshielded aromatic carbon, appearing around δ 159 ppm .

-

Data Summary: Predicted ¹³C NMR (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~55.5 |

| C-3', C-5' | ~115.0 |

| C-3, C-5 | ~123.0 |

| C-2, C-6 | ~127.5 |

| C-2', C-6' | ~128.8 |

| C-1' | ~132.0 |

| C-4 | ~135.0 |

| C-1 | ~138.0 |

| C-4' | ~159.0 |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of 4-Amino-4'-methoxybiphenyl hydrochloride and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it in the NMR magnet.

-

Tuning and Shimming: The instrument must be tuned to the correct frequency for the solvent and the magnetic field must be shimmed to achieve homogeneity, which is critical for high resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer experiment time are required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and identify the chemical shifts for all peaks in both spectra.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. For this molecule, it will confirm the molecular weight of the free base and offer structural clues through its fragmentation pattern. In the mass spectrometer, the hydrochloride salt will dissociate, and the free base, 4-Amino-4'-methoxybiphenyl (C₁₃H₁₃NO), will be ionized.

-

Molecular Ion (M⁺): The molecular weight of the free base is 199.25 g/mol . A strong molecular ion peak is expected at m/z = 199 .[1][2]

-

Key Fragmentation:

-

Loss of a methyl group (-CH₃): A significant fragment at m/z = 184 (M-15) is expected due to the loss of the methyl radical from the methoxy group.

-

Loss of a formyl group (-CHO): Subsequent loss of CO from the [M-CH₃]⁺ ion can lead to a fragment at m/z = 156 .

-

Loss of methoxy radical (-OCH₃): A fragment at m/z = 168 (M-31) may also be observed.

-

Data Summary: Mass Spectrometry (EI)

| m/z Value | Proposed Fragment Identity |

| 199 | [C₁₃H₁₃NO]⁺ (Molecular Ion, M⁺) |

| 184 | [M - CH₃]⁺ |

| 156 | [M - CH₃ - CO]⁺ |

| 168 | [M - OCH₃]⁺ |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The high temperature of the injection port will vaporize the sample and dissociate the hydrochloride salt.

-

Separation: The vaporized free base travels through the GC column, separating it from any impurities.

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI, at 70 eV).

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Caption: Primary fragmentation pathway in Mass Spectrometry.

Conclusion: A Synthesized View

The spectroscopic characterization of 4-Amino-4'-methoxybiphenyl hydrochloride provides a clear and definitive confirmation of its molecular structure. IR spectroscopy validates the presence of the key ammonium, methoxy, and disubstituted aromatic functional groups. High-resolution ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the connectivity and substitution pattern of the biphenyl core. Finally, mass spectrometry verifies the molecular weight of the corresponding free base and reveals characteristic fragmentation patterns. Together, these techniques form a robust, self-validating system for ensuring the identity and purity of this important chemical intermediate, which is essential for its reliable application in research and development.

References

-

PubChem. (n.d.). 4-Amino-4'-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link][1]

-

PubChemLite. (n.d.). 4-amino-4'-methoxybiphenyl (C13H13NO). Université du Luxembourg. Retrieved from [Link][2]

-

NIST. (n.d.). 1,1'-Biphenyl, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link][3]

-

Royal Society of Chemistry. (2019). Supporting Information for [Article Title]. Retrieved from [Link][4]

-

Royal Society of Chemistry. (2012). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link][5]

-

SpectraBase. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid. John Wiley & Sons, Inc. Retrieved from [Link][6]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-4'-methoxybiphenyl Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-4'-methoxybiphenyl hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicts the chemical shifts and coupling patterns based on molecular structure, and outlines a robust experimental protocol for acquiring high-quality data. By explaining the causality behind spectral features and experimental choices, this guide serves as a practical resource for the structural elucidation and purity assessment of this important bifunctional molecule.

Introduction: The Structural Significance of 4-Amino-4'-methoxybiphenyl Hydrochloride

4-Amino-4'-methoxybiphenyl and its derivatives are key structural motifs in medicinal chemistry and materials science, often serving as foundational scaffolds for the synthesis of biologically active compounds and functional polymers. The hydrochloride salt form enhances the compound's solubility in polar solvents, a critical factor for many applications, including NMR analysis.

Proton NMR (¹H NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural confirmation of such molecules. It provides precise information about the electronic environment of each proton, their connectivity, and their spatial relationships, allowing for definitive identification and purity assessment. This guide will dissect the ¹H NMR spectrum of the title compound, correlating its unique structural features to the expected spectral data.

Molecular Structure and Proton Environments

The ¹H NMR spectrum is a direct reflection of the molecule's electronic architecture. In 4-Amino-4'-methoxybiphenyl hydrochloride, the key features are two para-substituted aromatic rings linked by a single bond. The electronic nature of the substituents—a protonated amine (-NH₃⁺) and a methoxy group (-OCH₃)—profoundly influences the chemical shifts of the aromatic protons.

-

Ring A (Aminobiphenyl Moiety): The amino group is protonated to form an ammonium salt (-NH₃⁺) in the hydrochloride form. This group acts as a moderate electron-withdrawing group through an inductive effect, which deshields the protons on its attached ring, causing them to resonate at a higher chemical shift (downfield).

-

Ring B (Methoxybiphenyl Moiety): The methoxy group (-OCH₃) is a strong electron-donating group through resonance.[1] It shields the protons on its ring, particularly those in the ortho and para positions, causing them to resonate at a lower chemical shift (upfield) compared to unsubstituted benzene (δ ≈ 7.3 ppm).[2]

These electronic effects create distinct environments for the eight aromatic protons, the three methoxy protons, and the three ammonium protons.

Figure 1: Structure of 4-Amino-4'-methoxybiphenyl hydrochloride with proton numbering for NMR assignment.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The spectrum can be logically divided into three regions: the aromatic region, the aliphatic region, and the region of exchangeable protons. For analysis, a polar deuterated solvent such as DMSO-d₆ is ideal, as it solubilizes the salt and slows the exchange of the -NH₃⁺ protons, allowing for their observation.[3]

The Aromatic Region (δ ≈ 6.8–8.0 ppm)

Due to the para-substitution on both rings, the aromatic protons on each ring will form an AA'BB' spin system. In many cases, especially at higher field strengths (≥400 MHz), these systems simplify and appear as a pair of distinct doublets for each ring.

-

Protons on Ring A (H-2/2' and H-3/3'): Influenced by the electron-withdrawing -NH₃⁺ group, these protons will be the most deshielded aromatic signals. The protons ortho to the biphenyl linkage (H-3/3') will appear as a doublet further downfield than the protons ortho to the ammonium group (H-2/2').

-

H-3/3': Expected as a doublet around δ 7.7–7.9 ppm .

-

H-2/2': Expected as a doublet around δ 7.5–7.7 ppm .

-

-

Protons on Ring B (H-5/5' and H-6/6'): Influenced by the electron-donating -OCH₃ group, these protons are shielded and will appear upfield. The protons ortho to the methoxy group (H-6/6') will be the most shielded aromatic signals.

-

H-5/5': Expected as a doublet around δ 7.5–7.6 ppm .

-

H-6/6': Expected as a doublet around δ 6.9–7.1 ppm .[4]

-

The coupling constant for all these doublets will be the characteristic ortho-coupling (³JHH), which is typically in the range of 7–10 Hz .[2][5][6]

The Aliphatic Region (δ ≈ 3.8 ppm)

This region contains the signal from the methoxy group protons.

-

Methoxy Protons (H-7): These three equivalent protons are adjacent to an oxygen atom but are not coupled to any other protons. They will therefore appear as a sharp singlet.

-

-OCH₃: Expected as a singlet around δ 3.8–3.9 ppm .[7]

-

Exchangeable Protons (-NH₃⁺)

The protons of the ammonium group are acidic and can exchange with each other and with trace water in the solvent.

-

Ammonium Protons (-NH₃⁺): This signal is typically a broad singlet due to rapid relaxation and exchange processes. Its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it could appear anywhere from δ 9.0–10.0 ppm or even broader and further downfield. This peak will disappear upon addition of a few drops of D₂O, a key diagnostic test.[3]

Summary of Predicted Spectral Data

The following table summarizes the expected ¹H NMR data for 4-Amino-4'-methoxybiphenyl hydrochloride in DMSO-d₆.

| Proton Label (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-3/3' | 7.7–7.9 | Doublet (d) | 7–10 | 2H | Aromatic (Ring A) |

| H-2/2' | 7.5–7.7 | Doublet (d) | 7–10 | 2H | Aromatic (Ring A) |

| H-5/5' | 7.5–7.6 | Doublet (d) | 7–10 | 2H | Aromatic (Ring B) |

| H-6/6' | 6.9–7.1 | Doublet (d) | 7–10 | 2H | Aromatic (Ring B) |

| H-7 (-OCH₃) | 3.8–3.9 | Singlet (s) | N/A | 3H | Methoxy |

| -NH₃⁺ | 9.0–10.0 (variable) | Broad Singlet (br s) | N/A | 3H | Ammonium |

Experimental Protocol for High-Resolution ¹H NMR Acquisition

Adherence to a validated protocol is essential for obtaining high-quality, reproducible NMR data. The following procedure is a self-validating system designed for accuracy.

Sample Preparation

-

Weighing: Accurately weigh 10–15 mg of 4-Amino-4'-methoxybiphenyl hydrochloride into a clean, dry vial.[8][9]

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D). This solvent is excellent for dissolving hydrochloride salts and for observing exchangeable protons.[3]

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex or gently warm the vial to ensure complete dissolution. The solution must be perfectly clear and homogeneous.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).[10][11]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Spectrometer Setup and Data Acquisition (400 MHz Example)

-

Instrument Insertion: Insert the sample into the spectrometer's magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

-

Temperature: 298 K (25 °C).

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time (AQ): ~3–4 seconds. This ensures adequate data points across each peak for good resolution.

-

Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, especially in the aromatic region, allowing for accurate integration.

-

Number of Scans (NS): 16–32 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

-

Data Acquisition: Start the acquisition.

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes. Apply an automated baseline correction algorithm.

-

Referencing: Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

-

Integration: Integrate all signals and normalize the values relative to a well-resolved signal, such as one of the 2H aromatic doublets.

Confirmatory D₂O Exchange Experiment

-

After acquiring the initial spectrum, remove the NMR tube.

-

Add 1-2 drops of deuterium oxide (D₂O) to the sample.

-

Gently shake the tube to mix, and re-acquire the ¹H NMR spectrum using the same parameters.

-

Confirm the disappearance of the broad -NH₃⁺ signal.

Figure 2: Experimental workflow for the acquisition and analysis of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 4-Amino-4'-methoxybiphenyl hydrochloride is rich with structural information. The distinct electronic influences of the protonated amine and methoxy substituents create a predictable and well-resolved pattern of signals. The aromatic region is characterized by two sets of AA'BB' systems, while the aliphatic region shows a characteristic methoxy singlet. The identity of the exchangeable ammonium protons can be unequivocally confirmed with a D₂O exchange experiment. By following the detailed analytical approach and experimental protocols outlined in this guide, researchers can confidently use ¹H NMR spectroscopy for the structural verification and quality control of this versatile chemical entity.

References

-

NMR 5: Coupling Constants. (2023). YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

-

Reich, H. J. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

ResearchGate. (2019). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-4'-methoxybiphenyl. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR: Intermediate Level, Spectrum 5. Retrieved from [Link]

-

ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

-

The Mobley Lab. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

-

ResearchGate. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2020). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

YouTube. (2023). What Are Common NMR Solvents?. Retrieved from [Link]

-

Wiley Online Library. (2018). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylanisole. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

13C NMR of 4-Amino-4'-methoxybiphenyl hydrochloride

An In-depth Technical Guide to the ¹³C NMR of 4-Amino-4'-methoxybiphenyl hydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Amino-4'-methoxybiphenyl hydrochloride. The document is structured to deliver not just procedural steps but a deep-seated understanding of the spectral features of this molecule, grounded in fundamental principles and advanced NMR techniques. We will explore the theoretical underpinnings of the expected chemical shifts, the influence of the substituents and the hydrochloride salt on the biphenyl framework, and provide a detailed, field-proven protocol for sample preparation and spectral acquisition. Advanced 2D NMR techniques such as DEPT, HSQC, and HMBC are also discussed to provide a complete structural elucidation toolkit. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical application of ¹³C NMR for the characterization of complex organic molecules.

Introduction: The Significance of 4-Amino-4'-methoxybiphenyl hydrochloride

4-Amino-4'-methoxybiphenyl and its derivatives are important structural motifs in medicinal chemistry and materials science. The precise characterization of these molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. ¹³C NMR spectroscopy is an unparalleled tool for providing a detailed carbon framework of organic molecules. The hydrochloride salt form is often utilized to enhance solubility and stability, which in turn influences the electronic environment and, consequently, the ¹³C NMR spectrum. This guide will dissect the ¹³C NMR spectrum of 4-Amino-4'-methoxybiphenyl hydrochloride, offering predictive insights and practical methodologies.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of 4-Amino-4'-methoxybiphenyl hydrochloride is best understood by dissecting the molecule into its constituent parts: the biphenyl core, the amino-substituted ring (Ring A), and the methoxy-substituted ring (Ring B), considering the effect of protonation of the amino group.

The Biphenyl Core

The parent biphenyl molecule exhibits characteristic chemical shifts for its carbon atoms. The quaternary carbons (C1 and C1') are typically found around 141 ppm, while the protonated carbons appear in the 127-129 ppm region in a non-substituted biphenyl.[1][2] The substitution on each ring in our target molecule will significantly alter these values.

Ring A: The Effect of the Protonated Amino Group (-NH₃⁺)

In the hydrochloride salt, the amino group is protonated to form an ammonium group (-NH₃⁺). This group acts as an electron-withdrawing group through an inductive effect, which generally deshields the attached carbon (C4) and other carbons in the ring, causing a downfield shift in their resonance signals.[3]

-

C4 (ipso-carbon): The direct attachment to the -NH₃⁺ group will cause a significant downfield shift.

-

C3 & C5 (ortho-carbons): These carbons will also experience a downfield shift due to the inductive effect of the -NH₃⁺ group.

-

C2 & C6 (meta-carbons): The effect on these carbons will be less pronounced but likely a slight downfield shift.

-

C1 (quaternary carbon): This carbon's chemical shift will be influenced by both the -NH₃⁺ group and the adjacent phenyl ring.

Ring B: The Effect of the Methoxy Group (-OCH₃)

The methoxy group is a strong electron-donating group through resonance and electron-withdrawing through induction. The resonance effect typically dominates, leading to increased electron density at the ortho and para positions.

-

C4' (ipso-carbon): The oxygen of the methoxy group will cause a significant downfield shift for the carbon it is attached to, typically in the range of 155-160 ppm.[4][5]

-

C3' & C5' (ortho-carbons): The electron-donating resonance effect will shield these carbons, causing an upfield shift compared to unsubstituted benzene.

-

C2' & C6' (meta-carbons): These carbons will be less affected, with a minor downfield shift possible due to the inductive effect of the oxygen.

-

C1' (quaternary carbon): Its chemical shift will be influenced by the methoxy group and the adjacent phenyl ring.

-

-OCH₃ (methoxy carbon): The carbon of the methyl group will have a characteristic signal around 55 ppm.[5]

The interplay of these electronic effects determines the final chemical shifts observed in the ¹³C NMR spectrum.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

Adherence to a meticulous experimental protocol is crucial for obtaining a high-resolution and interpretable ¹³C NMR spectrum.

Sample Preparation

-

Analyte Purity: Ensure the 4-Amino-4'-methoxybiphenyl hydrochloride sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ are common choices for hydrochloride salts. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6][7]

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the sample in 0.6-0.7 mL of solvent is recommended.[8] For more sensitive modern spectrometers, lower concentrations may be feasible.

-

Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[9]

-

Referencing: Tetramethylsilane (TMS) is the standard internal reference (0 ppm). If TMS is not compatible with the sample or solvent, the residual solvent peak can be used as a secondary reference.[10][11]

Spectrometer Setup and Acquisition Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Experiment: A standard proton-decoupled ¹³C experiment is the primary choice. This provides a spectrum with a single peak for each unique carbon atom.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay and faster acquisition time without saturating the signals.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is generally sufficient for most carbons to relax. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Data Interpretation and Advanced Techniques

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for 4-Amino-4'-methoxybiphenyl hydrochloride. These are estimates based on the additive effects of the substituents and protonation.

| Carbon Atom | Ring | Multiplicity (from DEPT) | Predicted Chemical Shift (ppm) | Rationale |

| C1 | A | Quaternary (C) | 138 - 142 | Influenced by -NH₃⁺ and adjacent ring. |

| C2, C6 | A | Methine (CH) | 128 - 132 | Meta to -NH₃⁺, slight deshielding. |

| C3, C5 | A | Methine (CH) | 125 - 129 | Ortho to -NH₃⁺, deshielded. |

| C4 | A | Quaternary (C) | 135 - 140 | Attached to electron-withdrawing -NH₃⁺. |

| C1' | B | Quaternary (C) | 130 - 134 | Influenced by -OCH₃ and adjacent ring. |

| C2', C6' | B | Methine (CH) | 128 - 132 | Meta to -OCH₃, minor effect. |

| C3', C5' | B | Methine (CH) | 114 - 118 | Ortho to -OCH₃, shielded by resonance. |

| C4' | B | Quaternary (C) | 158 - 162 | Attached to electron-donating -OCH₃. |

| -OCH₃ | - | Methyl (CH₃) | 55 - 58 | Typical for a methoxy group on an aromatic ring. |

Advanced NMR Techniques for Complete Structural Assignment

For an unambiguous assignment of all carbon signals, advanced 2D NMR experiments are invaluable.

DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[12][13][14]

-

DEPT-90: Only CH signals will appear as positive peaks.

-

DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in DEPT spectra.[15]

This technique is essential for confirming the assignments of the protonated carbons in the biphenyl rings.

Experimental Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR analysis of 4-Amino-4'-methoxybiphenyl hydrochloride.

The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons.[16][17] This provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of all protonated carbons.[18][19]

The HMBC experiment shows correlations between protons and carbons that are two, three, and sometimes four bonds away.[16][17] This is particularly useful for identifying quaternary carbons by observing their correlations with nearby protons.[18][19] For instance, the protons on C2' and C6' should show a correlation to the quaternary carbon C4'.

Molecular Structure and Key HMBC Correlations

Caption: Key HMBC correlations for assigning quaternary carbons in the molecule.

Conclusion

The ¹³C NMR analysis of 4-Amino-4'-methoxybiphenyl hydrochloride is a powerful method for its structural confirmation and purity assessment. A thorough understanding of the electronic effects of the protonated amino and methoxy substituents allows for a predictive assignment of the carbon signals. The application of a systematic experimental protocol, combined with advanced NMR techniques like DEPT, HSQC, and HMBC, enables a complete and unambiguous structural elucidation. This guide provides the theoretical foundation and practical steps necessary for researchers to confidently utilize ¹³C NMR in their work with this and similar compounds.

References

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

-

ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?[Link]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

-

Canadian Science Publishing. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]

-

University of Missouri. (2020, September 16). HSQC and HMBC for Topspin. [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

The Journal of Physical Chemistry A. (n.d.). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. [Link]

-

RSC Publishing. (1979). Solvent Effects on 13C Nuclear Magnetic Resonance Shifts of Polar Aliphatic Compounds. A Charge Separation Model. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. [Link]

-

Taylor & Francis. (2021, February 16). 13C NMR investigations and molecular order of nematogens with biphenyl and bithiophene at terminus. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

PubChem. (n.d.). 4-Aminobiphenyl. [Link]

-

Journal of the American Chemical Society. (n.d.). Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. [Link]

-

ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

-